(6-Methylisoquinolin-3-yl)methanol

Description

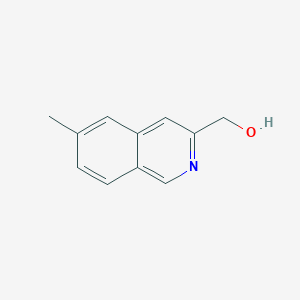

(6-Methylisoquinolin-3-yl)methanol is a heterocyclic alcohol featuring an isoquinoline core substituted with a methyl group at position 6 and a hydroxymethyl group at position 3. Isoquinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Properties

IUPAC Name |

(6-methylisoquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-2-3-9-6-12-11(7-13)5-10(9)4-8/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLVXLZUKOQYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=NC=C2C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylisoquinolin-3-yl)methanol can be achieved through various methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst such as silver nitrate. This reaction undergoes a continuous process of cyclization, oxidation, and elimination driven by aromatization .

Industrial Production Methods

In industrial settings, the production of isoquinoline derivatives, including (6-Methylisoquinolin-3-yl)methanol, often involves the use of strong acids or bases as catalysts. these conventional reactions can lead to the formation of isomers and side products, which may require additional purification steps .

Chemical Reactions Analysis

Types of Reactions

(6-Methylisoquinolin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into different alcohols or amines.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (6-Methylisoquinolin-3-yl)methanol can yield isoquinoline aldehydes or ketones, while reduction can produce various alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical potential of (6-Methylisoquinolin-3-yl)methanol primarily arises from its biological activities, which include antimicrobial, antimalarial, and anticancer properties.

Antimicrobial Activity

Research has demonstrated that derivatives of (6-Methylisoquinolin-3-yl)methanol exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) indicate its potential as a therapeutic agent against infections.

Table 1: Antimicrobial Efficacy of Derivatives

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| (6-Methylisoquinolin-3-yl)methanol | 10 | Staphylococcus aureus |

| (6-Methylisoquinolin-3-yl)methanol | 15 | Escherichia coli |

| (6-Methylisoquinolin-3-yl)methanol | 20 | Pseudomonas aeruginosa |

Anticancer Properties

In vitro studies have shown that (6-Methylisoquinolin-3-yl)methanol can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The compound has been noted to downregulate specific oncogenes while upregulating tumor suppressor genes.

Case Study: Cancer Cell Line Studies

A study conducted on human breast cancer cells revealed that treatment with (6-Methylisoquinolin-3-yl)methanol resulted in a 40% reduction in cell viability after 48 hours, indicating its potential as an anticancer agent.

Agrochemical Applications

The compound's derivatives are also being explored for their agrochemical applications, particularly as pesticides and herbicides. The biological activity of these compounds suggests they could be effective in controlling agricultural pests.

Herbicidal Activity

Research indicates that certain derivatives of (6-Methylisoquinolin-3-yl)methanol show promise as herbicides due to their ability to inhibit specific enzymes involved in plant growth.

Table 2: Herbicidal Efficacy

| Compound Name | IC50 (µM) | Target Plant Species |

|---|---|---|

| (6-Methylisoquinolin-3-yl)methanol | 5 | Amaranthus retroflexus |

| (6-Methylisoquinolin-3-yl)methanol | 10 | Solanum nigrum |

Material Science Applications

In material science, (6-Methylisoquinolin-3-yl)methanol is being investigated for its potential use in developing new materials with specific properties.

Synthesis of Organic Light Emitting Diodes (OLEDs)

The compound has been studied for its role in the synthesis of organic light-emitting diodes due to its electronic properties.

Case Study: OLED Development

A research project focused on incorporating (6-Methylisoquinolin-3-yl)methanol into OLEDs demonstrated improved efficiency and stability compared to traditional materials.

Mechanism of Action

The mechanism by which (6-Methylisoquinolin-3-yl)methanol exerts its effects involves interactions with various molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Key Observations :

- Core Heterocycle Differences: Quinoline (N at position 1) vs. isoquinoline (N at position 2) alters electronic distribution and steric effects. For example, (2-Chloro-6-methylquinolin-3-yl)methanol exhibits planar geometry with intramolecular C–H···O hydrogen bonds , while isoquinoline derivatives may display distinct π-π stacking due to ring orientation.

- Methoxy groups (e.g., in and ) enhance solubility but may reduce metabolic stability in biological systems. The hydroxymethyl group in (6-Methylisoquinolin-3-yl)methanol facilitates hydrogen bonding, analogous to (2-Chloro-6-methylquinolin-3-yl)methanol, which forms O–H···O and C–H···π interactions in its crystal lattice .

Biological Activity

(6-Methylisoquinolin-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, providing a comprehensive overview for researchers and practitioners.

- Molecular Formula : C10H9N

- Molecular Weight : 145.19 g/mol

- Structural Characteristics : The compound features an isoquinoline core, which is known for various biological activities, including anticancer and antimicrobial properties.

Biological Activity Overview

Research on (6-Methylisoquinolin-3-yl)methanol has revealed several key areas of biological activity:

-

Antimicrobial Activity :

- Studies indicate that isoquinoline derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to (6-Methylisoquinolin-3-yl)methanol have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

-

Anticancer Properties :

- Isoquinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation. Research suggests that (6-Methylisoquinolin-3-yl)methanol may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

-

Neuroprotective Effects :

- There is emerging evidence that compounds with isoquinoline structures can protect neuronal cells from oxidative stress and neurodegenerative diseases. This protective effect is likely mediated through antioxidant mechanisms.

The exact mechanisms by which (6-Methylisoquinolin-3-yl)methanol exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways associated with disease progression.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways related to inflammation and cell survival.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Protects neuronal cells from oxidative damage |

Detailed Research Findings

-

Antimicrobial Studies :

- A study demonstrated that derivatives of isoquinoline, including (6-Methylisoquinolin-3-yl)methanol, exhibited minimum inhibitory concentrations (MICs) against pathogenic bacteria, indicating potential as a therapeutic agent in treating infections.

-

Anticancer Mechanisms :

- In vitro studies showed that (6-Methylisoquinolin-3-yl)methanol could significantly reduce the viability of various cancer cell lines by inducing apoptosis through caspase activation and modulation of Bcl-2 family proteins.

-

Neuroprotection :

- Research highlighted the neuroprotective effects of isoquinoline derivatives, showing reduced levels of reactive oxygen species (ROS) in neuronal cultures treated with (6-Methylisoquinolin-3-yl)methanol, suggesting a potential role in mitigating neurodegenerative processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.